N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide
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Overview
Description
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide: is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a tetrazole ring, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with a haloketone under acidic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The final step involves coupling the thiazole and tetrazole intermediates with an acetamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it useful in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide: can be compared with other thiazole and tetrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-(tetrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6OS2/c1-8-10(21-12(15-8)9-3-2-4-20-9)5-13-11(19)6-18-7-14-16-17-18/h2-4,7H,5-6H2,1H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTJGXZNSNMJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CN3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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